N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide, more commonly known as MRS1220, is a synthetic heterocyclic compound extensively employed in scientific research as a highly selective antagonist of the adenosine A3 receptor (A3AR). [] Adenosine, a purine nucleoside, exerts its physiological effects by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. MRS1220 specifically binds to the A3AR, preventing adenosine from activating it. This selective inhibition allows researchers to study the specific roles of the A3AR in various biological processes.
MRS 1220 is a potent and highly selective antagonist for the human A3 adenosine receptor, which plays a significant role in various physiological processes, including inflammation, cancer progression, and cardiovascular functions. This compound belongs to the class of triazoloquinazoline derivatives and has been extensively studied for its pharmacological properties and potential therapeutic applications.
The synthesis of MRS 1220 involves multi-step organic reactions that typically include the formation of the triazoloquinazoline core structure. Specific synthetic pathways may vary, but they generally include:
Technical details regarding the synthesis can be found in literature focusing on medicinal chemistry and pharmacology, which detail specific reagents and conditions used during synthesis .
MRS 1220 has a complex molecular structure characterized by a triazoloquinazoline framework. The molecular formula is C_12H_11N_5, with a molecular weight of approximately 227.25 g/mol. The structural representation includes:
The three-dimensional conformation of MRS 1220 can be analyzed using computational modeling techniques. Molecular docking studies have provided insights into how MRS 1220 interacts with the A3 receptor at the atomic level, revealing key interactions that contribute to its antagonistic activity .
MRS 1220 undergoes specific chemical reactions when interacting with biological systems:
Technical details about these reactions can be found in pharmacological studies that assess the efficacy of MRS 1220 across different cellular models.
MRS 1220 exerts its effects primarily through competitive antagonism at the A3 adenosine receptor. Upon administration, it binds to the receptor without activating it, thereby preventing natural agonists like adenosine from eliciting their biological effects. This blockade leads to:
Data from functional assays indicate that MRS 1220's antagonistic action is dose-dependent and exhibits significant selectivity for the A3 receptor over other subtypes .
Relevant data regarding these properties can be sourced from chemical databases and material safety data sheets (MSDS) associated with MRS 1220 .
MRS 1220 has been employed in various research contexts:
The discovery of the adenosine A₃ receptor (A₃AR) subtype in the 1990s marked a pivotal advancement in purinergic signaling research. Early efforts to develop selective ligands faced challenges due to the receptor’s low sequence homology (<60%) with other adenosine subtypes (A₁, A₂A, A₂B) and pronounced species-dependent pharmacology. Initial antagonists were limited to non-selective xanthine derivatives (e.g., theophylline), which exhibited weak affinity (Kᵢ > 1 µM) for A₃AR [3] [10]. The breakthrough came with the identification of non-purine chemotypes through high-throughput screening: flavonoids (MRS 1067), dihydropyridines (MRS 1191), and triazoloquinazolines. The latter class, exemplified by CGS 15943, showed sub-nanomolar affinity but lacked A₃AR selectivity [6] [9]. This era catalyzed targeted chemical optimization programs, culminating in the development of MRS 1220—a triazoloquinazoline derivative optimized for human A₃AR selectivity [9].
A₃AR modulation presents unique therapeutic opportunities due to its dual role in cellular protection and inflammation:
Table 1: Therapeutic Implications of A₃AR Modulation
Pathology | A₃AR Role | Antagonist Action |
---|---|---|
Ischemic Stroke | Excitotoxicity amplification | Blocks Ca²⁺ overload in neurons |
Asthma | Eosinophil chemotaxis activation | Inhibits IL-8/CXCL1 release |
Glioblastoma | MRP-1-mediated drug efflux upregulation | Restores chemosensitivity |
Rheumatoid Arthritis | Macrophage TNF-α overproduction | Suppresses TNF-α synthesis (IC₅₀ 0.3 μM) |
MRS 1220 (N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzene acetamide) emerged from systematic structural optimization of the prototypical antagonist CGS 15943. Key modifications included:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7